The molecule possesses two stereocenters designated by (2S,4S). This property makes it a potential chiral building block for the synthesis of more complex molecules with desired stereochemistry. Chiral molecules are essential in many drugs and biological processes ().
The presence of the tert-butyl ester and the chlorinated group suggests it could be a precursor molecule for further synthetic transformations. The tert-butyl ester can be cleaved under various conditions to generate a carboxylic acid group, while the chlorine can be displaced by other nucleophiles to introduce new functionalities ().
While no specific reports were found on this particular molecule, pyrrolidine rings are common scaffolds in many biologically active molecules (). Further research might explore the potential of (2S,4S)-1-tert-Butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate as a starting material for the synthesis of novel drug candidates.